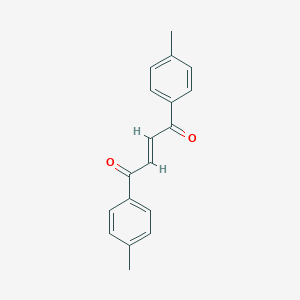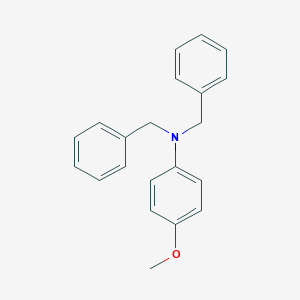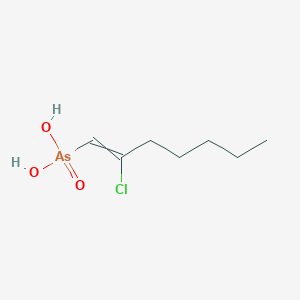
Chloroarsenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroarsenol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is synthesized through a specific process and has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Chloroarsenol has been used in various scientific research applications, including the study of protein structure and function. This compound has been shown to be an effective tool for the modification of cysteine residues in proteins, which can be used to study the role of these residues in protein function. Chloroarsenol has also been used in the study of enzyme activity and the regulation of gene expression.
Wirkmechanismus
Chloroarsenol is an electrophilic reagent that reacts with thiol groups in proteins. This reaction results in the formation of a covalent bond between the Chloroarsenol molecule and the thiol group, which can modify the protein structure and function. Chloroarsenol has been shown to be selective for cysteine residues in proteins, which makes it a useful tool for studying the role of these residues in protein function.
Biochemical and Physiological Effects
Chloroarsenol has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the regulation of gene expression. This compound has been shown to be toxic to cells at high concentrations, which limits its use in certain applications. However, at lower concentrations, Chloroarsenol has been shown to be a useful tool for studying protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
Chloroarsenol has several advantages for use in lab experiments, including its selectivity for cysteine residues in proteins and its ability to modify protein structure and function. However, this compound is toxic to cells at high concentrations, which limits its use in certain applications. Additionally, Chloroarsenol is sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research on Chloroarsenol. One area of interest is the development of new methods for the synthesis of Chloroarsenol that are more efficient and cost-effective. Another area of interest is the development of new applications for Chloroarsenol in the study of protein structure and function. Additionally, there is a need for further research on the toxicity of Chloroarsenol and its effects on cells and organisms.
Synthesemethoden
Chloroarsenol is synthesized through a specific process that involves the reaction of arsenic acid with hydrochloric acid. This reaction produces Chloroarsenic acid, which is then converted to Chloroarsenol through a reduction process using sodium borohydride. The resulting Chloroarsenol is a white crystalline solid that is highly soluble in water.
Eigenschaften
CAS-Nummer |
151-07-5 |
|---|---|
Produktname |
Chloroarsenol |
Molekularformel |
C7H14AsClO3 |
Molekulargewicht |
256.56 g/mol |
IUPAC-Name |
2-chlorohept-1-enylarsonic acid |
InChI |
InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
BVLOSGJWCPXUJT-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C[As](=O)(O)O)Cl |
Kanonische SMILES |
CCCCCC(=C[As](=O)(O)O)Cl |
Andere CAS-Nummern |
151-07-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



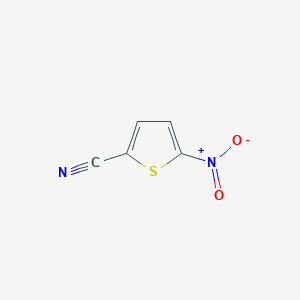
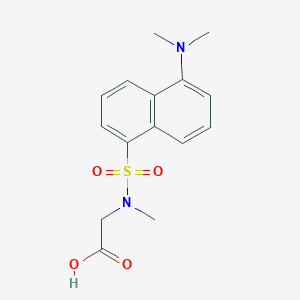
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
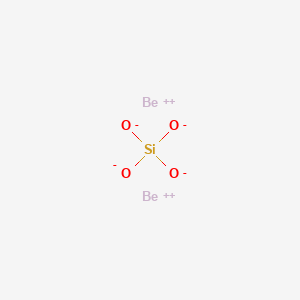
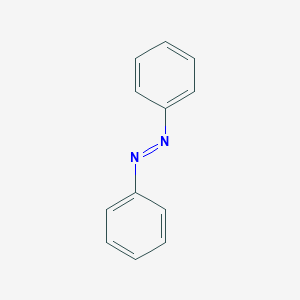
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
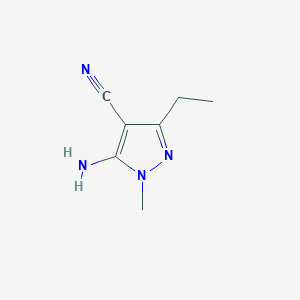
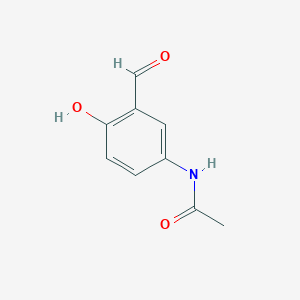

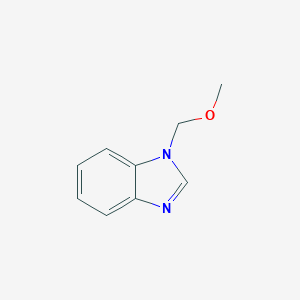
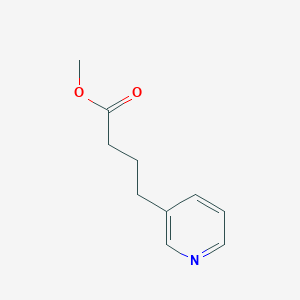
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
